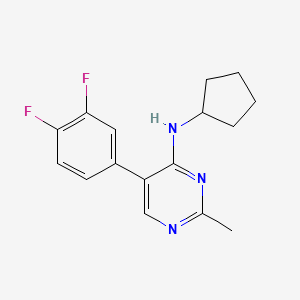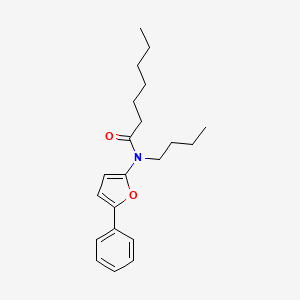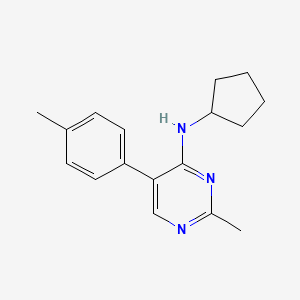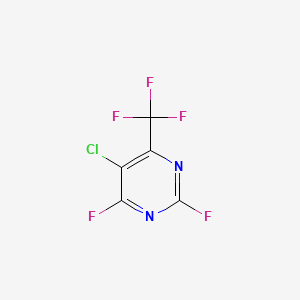
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine (CAS#: 74039-20-6) is a heterocyclic organic compound. Its chemical formula is C6H2ClF5N2. The compound features a pyrimidine ring substituted with chlorine, fluorine, and trifluoromethyl groups. It is a white to light yellow crystalline solid with interesting properties .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine. One common method involves the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with thionyl chloride (SOCl2) to introduce the chlorine atom. Another approach is the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with chloramine-T (N-chloro-p-toluenesulfonamide) to form the desired compound.
Industrial Production:: The compound is industrially produced using efficient and scalable methods. These processes ensure high yields and purity for commercial applications.
Analyse Des Réactions Chimiques
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine participates in various chemical reactions:
Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Common reagents include amines, alkoxides, and thiols.
Oxidation and Reduction: While it is relatively stable under normal conditions, it can be oxidized or reduced using appropriate reagents.
Major Products: The primary products of its reactions depend on the specific conditions. For example, nucleophilic substitution with an amine yields an amino-substituted pyrimidine.
Applications De Recherche Scientifique
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique substitution pattern.
Agrochemicals: It may serve as a building block for herbicides or fungicides.
Material Science: Its properties make it interesting for designing functional materials.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. In drug development, it could interact with specific molecular targets (e.g., enzymes, receptors) or disrupt biological pathways. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are related pyrimidines, 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include other halogenated pyrimidines like 5-chloro-2,4-difluoropyrimidine.
Propriétés
Numéro CAS |
74039-20-6 |
|---|---|
Formule moléculaire |
C5ClF5N2 |
Poids moléculaire |
218.51 g/mol |
Nom IUPAC |
5-chloro-2,4-difluoro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5ClF5N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 |
Clé InChI |
LTRDQYKIIGULAQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N=C1F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)


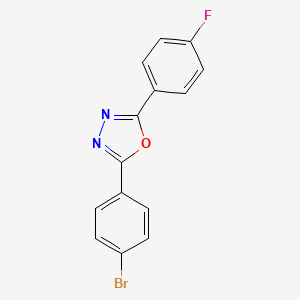
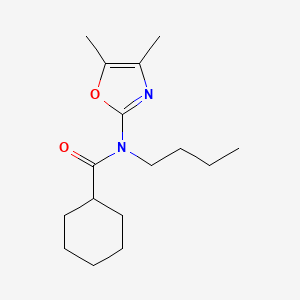
![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
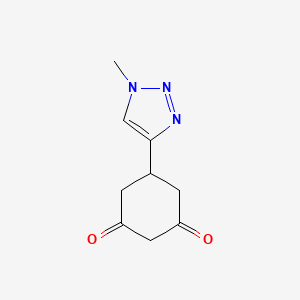
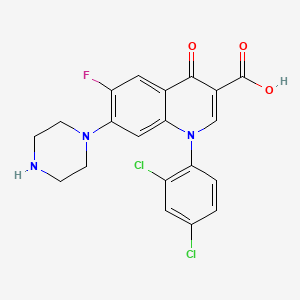
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)

